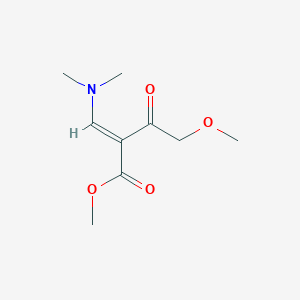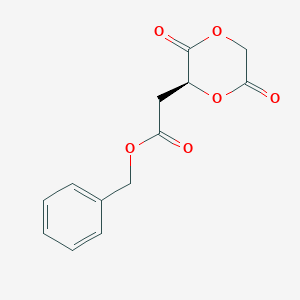
Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often responsible for the aromas of fruits and flowers. This particular compound features a benzyl group attached to an acetate moiety, which is further connected to a dioxan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetic acid in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of fragrances and flavorings due to its ester functionality.
Wirkmechanismus
The mechanism of action of Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The dioxan ring could play a role in stabilizing the compound or facilitating its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acetate: Similar ester structure but lacks the dioxan ring.
Ethyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-2-(3,6-dioxo-1,4-dioxan-2-YL)acetate is unique due to the presence of both a benzyl group and a dioxan ring, which can impart distinct chemical and physical properties compared to other esters.
Eigenschaften
Molekularformel |
C13H12O6 |
|---|---|
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
benzyl 2-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]acetate |
InChI |
InChI=1S/C13H12O6/c14-11(17-7-9-4-2-1-3-5-9)6-10-13(16)18-8-12(15)19-10/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI-Schlüssel |
VWAYXWSPKXTQRQ-JTQLQIEISA-N |
Isomerische SMILES |
C1C(=O)O[C@H](C(=O)O1)CC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(=O)OC(C(=O)O1)CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
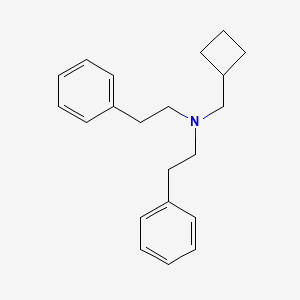

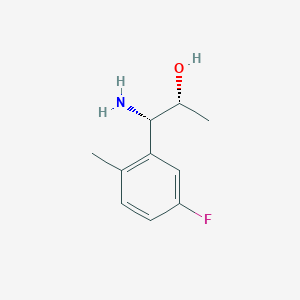
![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
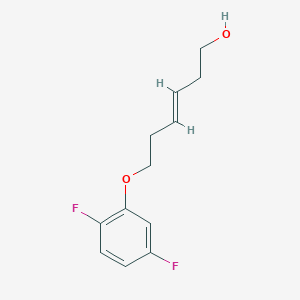
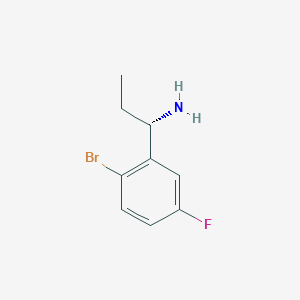
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
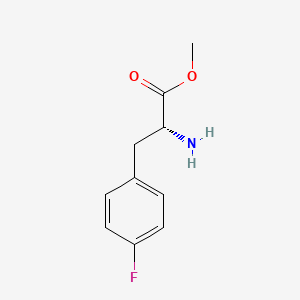
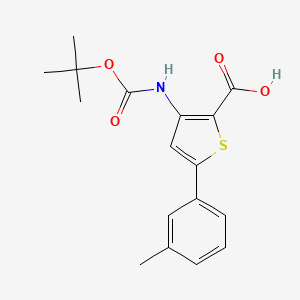
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
